Hydroxydiethylphenamine

Overview

Description

Decloxizine dihydrochloride(UCB-1402; NSC289116) is a histamine 1 receptor antagonist.

Mechanism of Action

Target of Action

Decloxizine Dihydrochloride primarily targets the Histamine 1 (H1) receptor . The H1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in allergic reactions and inflammatory responses .

Mode of Action

As an antagonist of the H1 receptor, Decloxizine Dihydrochloride binds to these receptors and prevents histamine from activating them . This action inhibits the effects of histamine, such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors .

Biochemical Pathways

The primary biochemical pathway affected by Decloxizine Dihydrochloride is the histamine signaling pathway . By blocking the H1 receptor, Decloxizine Dihydrochloride inhibits the downstream effects of histamine signaling, which can include allergic reactions and inflammation .

Result of Action

The molecular and cellular effects of Decloxizine Dihydrochloride’s action primarily involve the reduction of allergic and inflammatory responses . By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby reducing symptoms associated with conditions like allergic rhinitis and asthma .

Biochemical Analysis

Biochemical Properties

Decloxizine Dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a histamine 1 receptor antagonist, it binds to the histamine 1 receptors on the surface of cells, preventing histamine from exerting its effects. This interaction is particularly important in the context of allergic reactions, where histamine release leads to symptoms such as itching, swelling, and redness . Decloxizine Dihydrochloride’s binding to the histamine 1 receptor inhibits these symptoms by blocking the receptor’s activation.

Cellular Effects

The effects of Decloxizine Dihydrochloride on various types of cells and cellular processes are profound. By blocking histamine 1 receptors, Decloxizine Dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as mast cells and basophils, it prevents the release of histamine and other inflammatory mediators, thereby reducing allergic responses . Additionally, in epithelial cells, it can mitigate the effects of histamine-induced permeability changes, which are responsible for the swelling and redness observed during allergic reactions.

Molecular Mechanism

At the molecular level, Decloxizine Dihydrochloride exerts its effects through competitive inhibition of the histamine 1 receptor. This receptor is a G-protein-coupled receptor (GPCR) that, when activated by histamine, triggers a cascade of intracellular events leading to inflammation and other allergic symptoms . Decloxizine Dihydrochloride binds to the receptor’s active site, preventing histamine from binding and activating the receptor. This inhibition results in decreased intracellular calcium levels and reduced activation of downstream signaling pathways, ultimately leading to a reduction in allergic symptoms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Decloxizine Dihydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can diminish with prolonged exposure to light and heat . In in vitro studies, the long-term effects of Decloxizine Dihydrochloride on cellular function have shown that it can maintain its antihistamine activity for extended periods, although some degradation may occur over time. In in vivo studies, the compound has demonstrated sustained efficacy in reducing allergic symptoms over several hours, with a gradual decline in activity as it is metabolized and excreted from the body .

Dosage Effects in Animal Models

The effects of Decloxizine Dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively reduces histamine-induced symptoms without significant adverse effects . At higher doses, some toxic effects have been observed, including sedation and gastrointestinal disturbances. These effects are likely due to the compound’s interaction with other histamine receptors and off-target sites. Threshold effects have been noted, where a minimum effective dose is required to achieve significant antihistamine activity, and doses above this threshold do not proportionally increase efficacy but rather increase the risk of adverse effects .

Metabolic Pathways

Decloxizine Dihydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are then excreted via the kidneys . The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, potentially influencing the metabolism of other drugs processed by the same enzymes. This interaction underscores the importance of considering potential drug-drug interactions when administering Decloxizine Dihydrochloride .

Transport and Distribution

Within cells and tissues, Decloxizine Dihydrochloride is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross biological barriers and reach its target sites .

Subcellular Localization

The subcellular localization of Decloxizine Dihydrochloride is primarily within the cytoplasm, where it interacts with histamine 1 receptors on the cell membrane . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing Decloxizine Dihydrochloride to specific cellular compartments, ensuring its effective interaction with the histamine 1 receptors .

Biological Activity

Hydroxydiethylphenamine (CAS Number: 13073-96-6) is a chemical compound that has garnered interest in various fields of scientific research, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is structurally related to phenethylamines, which are known for their influence on neurotransmitter systems. Its unique properties make it a candidate for studying various biological processes, including feeding behavior, cancer treatment, and antiviral activity.

Target Receptors : this compound primarily interacts with neurotransmitter receptors, particularly those involved in the regulation of catecholamines and serotonin. This interaction can influence several signaling pathways associated with mood regulation and appetite control.

Biochemical Pathways : The compound's action is mediated through its ability to modulate neurotransmitter release. By mimicking or blocking the action of natural neurotransmitters, it can alter physiological responses such as feeding behavior and anxiety levels.

1. Feeding Control Mechanisms

Research indicates that this compound may play a role in regulating feeding behavior by influencing catecholamine and serotonin pathways. Studies have shown that phenethylamines can affect appetite regulation, leading to potential applications in treating eating disorders like anorexia nervosa and obesity (Hoebel, 1977).

2. Anticancer Properties

This compound has been studied for its potential use in cancer therapy. Similar compounds, such as hydroxyurea, have demonstrated effectiveness in inhibiting DNA synthesis by targeting ribonucleotide reductase. This mechanism is crucial for developing treatments for various cancers (Donehower, 1992).

3. Antiviral Activity

In vitro studies suggest that this compound may inhibit the replication of viruses such as HIV-1. By reducing intracellular deoxynucleotide levels, it interferes with viral DNA synthesis, highlighting its potential as an antiviral agent (Lori et al., 1994).

Research Findings and Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Hoebel (1977) | Feeding Behavior | Demonstrated the impact of phenethylamines on appetite regulation |

| Donehower (1992) | Cancer Treatment | Explored the role of related compounds in inhibiting DNA synthesis |

| Lori et al. (1994) | Antiviral Activity | Showed inhibition of HIV-1 replication through deoxynucleotide reduction |

Safety and Toxicology

While this compound shows promise in various therapeutic applications, safety assessments are crucial. Preliminary studies indicate that like many phenethylamines, it may exhibit toxicity at higher concentrations. Further research is needed to establish safe dosage ranges and potential side effects.

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms underlying this compound's effects. Future studies should focus on:

- Long-term efficacy : Understanding chronic exposure effects on health.

- Clinical trials : Evaluating therapeutic potential in human subjects.

- Comparative studies : Assessing its activity relative to other known compounds.

Properties

IUPAC Name |

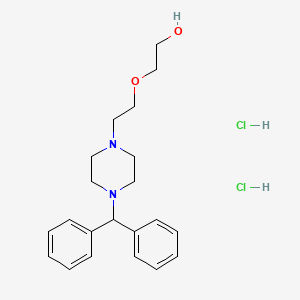

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSDUJACXBVDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3733-63-9 (Parent) | |

| Record name | Hydroxydiethylphenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20156699 | |

| Record name | Hydroxydiethylphenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-96-6 | |

| Record name | Hydroxydiethylphenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxydiethylphenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.